molecular formula C7H7N3O3 B13133887 N-(2-Nitropyridin-4-yl)acetamide

N-(2-Nitropyridin-4-yl)acetamide

Cat. No.: B13133887
M. Wt: 181.15 g/mol
InChI Key: FKKNRCUTBDMLJV-UHFFFAOYSA-N
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Description

N-(2-Nitropyridin-4-yl)acetamide is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a nitro group at the 2-position and an acetamide group at the 4-position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Nitropyridin-4-yl)acetamide typically involves the reaction of 2-nitropyridine with acetic anhydride in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: N-(2-Nitropyridin-4-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The acetamide group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen gas and palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed:

    Reduction: 2-Aminopyridin-4-ylacetamide.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-Nitropyridin-4-yl)acetamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2-Nitropyridin-4-yl)acetamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The acetamide group may also play a role in modulating the compound’s activity by influencing its binding to target molecules.

Comparison with Similar Compounds

N-(2-Nitropyridin-4-yl)acetamide can be compared with other pyridine derivatives, such as:

    N-(4-Nitropyridin-2-yl)acetamide: Similar structure but with different positioning of the nitro and acetamide groups, leading to different chemical and biological properties.

    2-Nitropyridine: Lacks the acetamide group, resulting in different reactivity and applications.

    4-Acetamidopyridine:

Properties

Molecular Formula

C7H7N3O3

Molecular Weight

181.15 g/mol

IUPAC Name

N-(2-nitropyridin-4-yl)acetamide

InChI

InChI=1S/C7H7N3O3/c1-5(11)9-6-2-3-8-7(4-6)10(12)13/h2-4H,1H3,(H,8,9,11)

InChI Key

FKKNRCUTBDMLJV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=NC=C1)[N+](=O)[O-]

Origin of Product

United States

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